molecular formula C21H28N4O4S B6024099 2-[1-[[3-(3-Methoxypropyl)-2-methylsulfonylimidazol-4-yl]methyl]piperidin-4-yl]-1,3-benzoxazole

2-[1-[[3-(3-Methoxypropyl)-2-methylsulfonylimidazol-4-yl]methyl]piperidin-4-yl]-1,3-benzoxazole

Cat. No.: B6024099
M. Wt: 432.5 g/mol
InChI Key: WQACLSOJDVQTIC-UHFFFAOYSA-N
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Description

2-[1-[[3-(3-Methoxypropyl)-2-methylsulfonylimidazol-4-yl]methyl]piperidin-4-yl]-1,3-benzoxazole is a complex organic compound that features a benzoxazole core linked to a piperidine ring through an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-[[3-(3-Methoxypropyl)-2-methylsulfonylimidazol-4-yl]methyl]piperidin-4-yl]-1,3-benzoxazole typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Imidazole Ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic conditions.

    Attachment of the Methoxypropyl Group: This step involves the alkylation of the imidazole ring using 3-methoxypropyl halides in the presence of a base.

    Formation of the Piperidine Ring: The piperidine ring is synthesized through cyclization reactions involving suitable precursors.

    Coupling with Benzoxazole: The final step involves coupling the piperidine-imidazole intermediate with a benzoxazole derivative using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[1-[[3-(3-Methoxypropyl)-2-methylsulfonylimidazol-4-yl]methyl]piperidin-4-yl]-1,3-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The methoxypropyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The imidazole ring can be reduced under hydrogenation conditions.

    Substitution: The benzoxazole ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Electrophiles like halogens or nitro groups can be introduced using reagents like N-bromosuccinimide (NBS) or nitric acid.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Introduction of various functional groups on the benzoxazole ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound can be used to study the interactions of heterocyclic compounds with biological macromolecules. It can serve as a probe to investigate enzyme activities and receptor binding.

Medicine

In medicinal chemistry, this compound has potential applications as a lead compound for the development of new drugs. Its structural features make it a candidate for targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[1-[[3-(3-Methoxypropyl)-2-methylsulfonylimidazol-4-yl]methyl]piperidin-4-yl]-1,3-benzoxazole involves its interaction with specific molecular targets. The imidazole ring can interact with metal ions or enzymes, while the benzoxazole ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-[[3-(3-Methoxypropyl)-2-methylsulfonylimidazol-4-yl]methyl]piperidin-4-yl]-1,3-benzothiazole
  • 2-[1-[[3-(3-Methoxypropyl)-2-methylsulfonylimidazol-4-yl]methyl]piperidin-4-yl]-1,3-benzimidazole

Uniqueness

The uniqueness of 2-[1-[[3-(3-Methoxypropyl)-2-methylsulfonylimidazol-4-yl]methyl]piperidin-4-yl]-1,3-benzoxazole lies in its combination of functional groups, which allows for diverse chemical reactivity and biological activity. The presence of the methoxypropyl group and the sulfonylimidazole moiety provides additional sites for chemical modification, making it a versatile compound for various applications.

Properties

IUPAC Name

2-[1-[[3-(3-methoxypropyl)-2-methylsulfonylimidazol-4-yl]methyl]piperidin-4-yl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O4S/c1-28-13-5-10-25-17(14-22-21(25)30(2,26)27)15-24-11-8-16(9-12-24)20-23-18-6-3-4-7-19(18)29-20/h3-4,6-7,14,16H,5,8-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQACLSOJDVQTIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C(=CN=C1S(=O)(=O)C)CN2CCC(CC2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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